2-(cyclopropylmethoxy)acetic Acid
Overview
Description
2-(cyclopropylmethoxy)acetic acid is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is a yellow liquid that is soluble in solvents like acetone, dichloromethane, and methanol . This compound is primarily used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
2-(cyclopropylmethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways and enzyme reactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
2-(cyclopropylmethoxy)acetic acid can be synthesized through different methods. One common synthetic route involves the reaction of cyclopropylmethanol with sodium hydride in tetrahydrofuran (THF), followed by the addition of sodium monochloroacetic acid . The reaction is typically carried out under reflux conditions for several hours. Another method involves the use of potassium tert-butoxide in THF, followed by the addition of sodium monochloroacetic acid . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
2-(cyclopropylmethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(cyclopropylmethoxy)acetic acid can be compared with other similar compounds, such as:
Cyclopropylacetic acid: Similar structure but lacks the methoxy group.
Methoxyacetic acid: Contains a methoxy group but lacks the cyclopropyl group.
Cyclopropylmethanol: Precursor in the synthesis of this compound. The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWMURBOFGBWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465683 | |
Record name | 2-(cyclopropylmethoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246869-08-9 | |
Record name | 2-(cyclopropylmethoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclopropylmethoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.